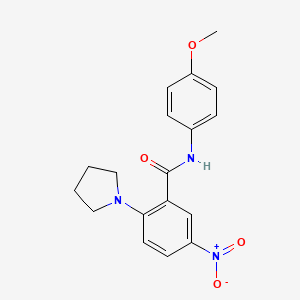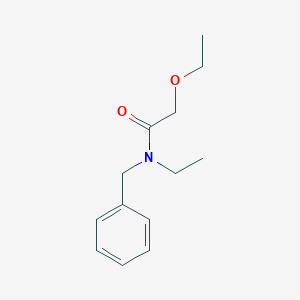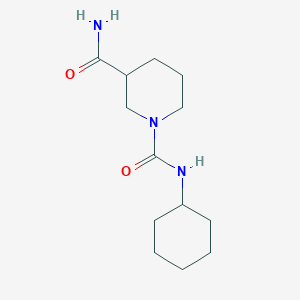
N-(4-methoxyphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide
Overview
Description
N-(4-methoxyphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as MPNPB and has been widely studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of MPNPB involves its binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine release, which leads to a decrease in the activity of dopaminergic neurons. This mechanism is thought to be responsible for the potential therapeutic effects of MPNPB in the treatment of drug addiction and schizophrenia.
Biochemical and Physiological Effects:
MPNPB has been shown to have both biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and induce catalepsy, which is a state of immobility. MPNPB has also been shown to decrease the release of dopamine in the striatum, which is a part of the brain involved in the regulation of movement and reward.
Advantages and Limitations for Lab Experiments
One advantage of using MPNPB in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using MPNPB is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MPNPB. One direction is to investigate its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, further research is needed to determine the safety and efficacy of MPNPB in human subjects.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. Its high affinity for the dopamine D2 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its potential toxicity limits its use in certain experiments. Further research is needed to determine the safety and efficacy of MPNPB in human subjects and to investigate its potential use in the treatment of other psychiatric disorders.
Scientific Research Applications
MPNPB has been studied for its potential use in various scientific research applications. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. MPNPB has also been studied for its potential use in the treatment of drug addiction and schizophrenia.
properties
IUPAC Name |
N-(4-methoxyphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-15-7-4-13(5-8-15)19-18(22)16-12-14(21(23)24)6-9-17(16)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSQOZVHDQSVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3,5-diethoxybenzamide](/img/structure/B4087138.png)

![ethyl 4-(3-ethoxy-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4087150.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4087162.png)
![5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087170.png)
![6,6-dimethyl-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087174.png)
![methyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4087181.png)

![2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B4087195.png)

![5-(4-fluorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087199.png)


